molecular formula C10H14BrNO B13261512 3-Bromo-4-(tert-butoxy)aniline

3-Bromo-4-(tert-butoxy)aniline

Cat. No.: B13261512
M. Wt: 244.13 g/mol
InChI Key: DDBACDQFFCCOGV-UHFFFAOYSA-N
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Description

3-Bromo-4-(tert-butoxy)aniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and a tert-butoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(tert-butoxy)aniline typically involves the bromination of 4-(tert-butoxy)aniline. One common method is to react 4-(tert-butoxy)aniline with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(tert-butoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tert-butoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-substituted-4-(tert-butoxy)aniline derivatives.

    Oxidation: Formation of 3-bromo-4-(tert-butoxy)nitrobenzene.

    Reduction: Formation of 4-(tert-butoxy)aniline or 3-bromoaniline.

Scientific Research Applications

3-Bromo-4-(tert-butoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(tert-butoxy)aniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring. In oxidation reactions, the aniline group is oxidized, leading to the formation of nitro or nitroso derivatives. The tert-butoxy group can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    4-Bromoaniline: Lacks the tert-butoxy group, leading to different reactivity and applications.

    3-Bromoaniline: Lacks the tert-butoxy group and has different chemical properties.

Uniqueness

3-Bromo-4-(tert-butoxy)aniline is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer distinct reactivity and stability. The tert-butoxy group provides steric hindrance and electronic effects that can influence the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxy]aniline

InChI

InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3

InChI Key

DDBACDQFFCCOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)N)Br

Origin of Product

United States

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